![molecular formula C21H27NO4S B1677540 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester CAS No. 212200-21-0](/img/structure/B1677540.png)
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Overview
Description
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester is a 1,4-dihydropyridine derivative characterized by:
- A 1,4-dihydropyridine core substituted with ethyl, methyl, and phenyl groups.
- A thioester group at position 5, featuring a (2-methoxyethyl)thio moiety.
- An ethyl ester at position 2.
This compound shares structural motifs with bioactive dihydropyridines, which are known for applications in pharmaceuticals, particularly as calcium channel blockers and antitumor agents . The thioester group may enhance metabolic stability or modulate intermolecular interactions compared to oxygen-based esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS-1477 is a dihydropyridine derivative. The synthesis of MRS-1477 involves several steps, including the formation of the dihydropyridine ring and the introduction of various substituents. The key steps in the synthesis include:
Formation of the Dihydropyridine Ring: This step typically involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of Substituents: Various substituents are introduced to the dihydropyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
The industrial production of MRS-1477 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
MRS-1477 undergoes several types of chemical reactions, including:
Oxidation: MRS-1477 can undergo oxidation reactions, particularly at the sulfur atom in the methoxyethylsulfanylcarbonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted dihydropyridine derivatives .
Scientific Research Applications
MRS-1477 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.
Biology: Investigated for its role in modulating TRPV1 activity in various cell types.
Medicine: Explored for its potential analgesic effects due to its modulation of TRPV1, which is involved in pain perception.
Industry: Used in the development of new pharmaceuticals targeting TRPV1 .
Mechanism of Action
MRS-1477 exerts its effects by binding to the TRPV1 cation channel and enhancing its activity in the presence of capsaicin. This positive allosteric modulation increases the influx of calcium ions into the cell, leading to various downstream effects. The molecular targets include the TRPV1 channel, and the pathways involved include calcium signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- Substituents: The thioester group in the target compound is rare among analogs, which typically feature hydroxy or methoxy groups.
- Molecular Weight : The target compound’s higher molecular weight (~427 vs. 288–318 for analogs) suggests increased steric bulk, which could impact solubility and binding affinity .
Physicochemical Properties
- Solubility : Pyrimidine analogs () with hydroxy groups exhibit moderate water solubility, while the target compound’s thioester and phenyl groups may reduce aqueous solubility .
- Stability : Thioesters are generally more stable than oxygen esters under acidic conditions but may oxidize in the presence of peroxides .
Biological Activity
The compound 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester (CAS Number: 212200-21-0) is a dihydropyridine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 389.52 g/mol. The structural features include:
- A dihydropyridine core.
- An ethyl ester functional group.
- A thioether substituent.
These structural attributes contribute to its biological properties and interactions within biological systems.
Research indicates that This compound acts as a positive allosteric modulator of the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. This modulation can enhance the receptor's sensitivity to its natural ligands, such as capsaicin, leading to increased calcium ion influx and subsequent cellular responses.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in various models. For instance, in vitro studies demonstrated decreased levels of pro-inflammatory cytokines when cells were treated with this compound alongside inflammatory stimuli .
- Antioxidant Properties : The compound's structure suggests it may possess antioxidant capabilities, potentially mitigating oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Cytotoxicity : Preliminary studies indicate that at higher concentrations (e.g., 500 mg/L), the compound exhibits cytotoxic effects on certain cell lines, including human hepatocytes. The calculated IC50 values suggest moderate toxicity that warrants further investigation to understand the implications for therapeutic use .
Study 1: TRPV1 Modulation
A study investigated the interaction of this compound with TRPV1 in MCF7 cells. The results indicated that co-treatment with capsaicin and the compound led to an increase in apoptotic cell fractions after three days, correlating with elevated ROS production and caspase activity.
Study 2: Inflammatory Response
In another study focusing on inflammatory pathways, the compound was administered to macrophage cell lines exposed to lipopolysaccharide (LPS). Results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting effective modulation of the inflammatory response .
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 389.52 g/mol |
CAS Number | 212200-21-0 |
TRPV1 Modulation | Positive Allosteric Modulator |
Cytotoxicity IC50 | 368.2 mg/L (rat neurons) |
Anti-inflammatory | Decreased cytokine levels |
Properties
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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